2-(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)ethanol
Overview
Description
The compound “4-Imino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-amine” is a biochemical for proteomics research . It has a molecular weight of 220.29 and a molecular formula of C10H12N4S .
Synthesis Analysis
The synthesis and characterization of derived imines from 4-imino-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-3(4H)-amine have been developed in three steps through the reaction of heteroaromatic o-aminonitrile with triethyl orthoformate .Molecular Structure Analysis
The molecular structure of “4-Imino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-amine” is C10H12N4S .Chemical Reactions Analysis
The process of synthesis of derived imines from 4-imino-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-3(4H)-amine afforded the corresponding imido ester and was followed by cyclization with hydrazine hydrate to furnish iminothienopyrimidineamine .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-Imino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-amine” include a molecular weight of 220.29 and a molecular formula of C10H12N4S .Scientific Research Applications
Synthesis Techniques
Research has been conducted on the synthesis of related compounds, exploring facile and efficient synthesis methods. For instance, a study by Abdallah et al. (2002) demonstrated a one-pot synthesis technique for hexahydro-[1]-benzothieno[2',3':4,5]pyrimido[1,2-b][1,2,4,5]tetrazin-6-ones, which shares structural similarities with the compound of interest (Abdallah, 2002). This method highlights the potential for developing various derivatives through reactions in ethanol in the presence of triethylamine, some of which have been screened for biological activity.
Structural Analysis and Crystal Structure
In another study, Chen et al. (2019) synthesized and characterized derivatives of tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidinone through sequential aza-Wittig/base-catalyzed cyclization. The study emphasizes the understanding of molecular geometry and conformation through crystal structure determination of these derivatives, revealing the importance of stacking interactions and hydrogen bonds in forming 3D supramolecular architectures (Chen, 2019).
Mechanism of Action
Target of Action
The primary targets of the compound “2-(4-imino-5,6,7,8-tetrahydro1
Mode of Action
It is known that the compound is synthesized through a series of reactions involving heteroaromatic o-aminonitrile, triethyl orthoformate, and hydrazine hydrate . The final product is a series of imines . The exact interaction of these imines with their targets, and the resulting changes, are subjects of ongoing research.
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity
Properties
IUPAC Name |
2-(4-imino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c13-11-10-8-3-1-2-4-9(8)17-12(10)14-7-15(11)5-6-16/h7,13,16H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIGWMHLDKUHNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=N)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353461 | |
Record name | 2-(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342396-95-6 | |
Record name | 2-(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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